Acide (5-amino-2-chlorophényl)boronique chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of boronic acid derivatives, including those similar to "(5-Amino-2-chlorophenyl)boronic acid hydrochloride", often involves reactions that yield boron heterocyclic species. For example, the reaction of N-salicylidene-2-aminophenolate derivatives with phenyl boronic acid can afford boron bicyclic species, as confirmed by X-ray studies of boron heterocycles derived from similar compounds (Barba, Cuahutle, Santillán, & Fárfan, 2001).

Molecular Structure Analysis

The molecular structure of compounds similar to "(5-Amino-2-chlorophenyl)boronic acid hydrochloride" can be analyzed through single-crystal X-ray diffraction, revealing details such as the arrangement of molecules within the crystal cell, determined by hydrogen bonding. For instance, m-aminophenyl boronic acid hydrochloride has been studied to reveal its crystal and molecular structure, providing insights into the coordination and hydrogen bond formations (Hong, 1995).

Chemical Reactions and Properties

Boronic acids, including derivatives similar to "(5-Amino-2-chlorophenyl)boronic acid hydrochloride", participate in various chemical reactions. They act as Lewis acids and can form reversible covalent bonds with hydroxy groups, enabling electrophilic and nucleophilic modes of activation in organic reactions. This boronic acid catalysis (BAC) can lead to the formation of amides, cycloadditions, and conjugate additions under mild and selective conditions (Hall, 2019).

Physical Properties Analysis

The physical properties of boronic acid derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular arrangements and hydrogen bonding within the crystal lattice. The crystal structure analysis of related compounds provides valuable information about these physical properties.

Chemical Properties Analysis

The chemical properties of "(5-Amino-2-chlorophenyl)boronic acid hydrochloride" and similar compounds are characterized by their ability to undergo transmetallation, wherein the organic residue is transferred to a transition metal, a key concept in boronic acid chemistry. This unique feature enables their extensive use in organic synthesis, particularly in cross-coupling reactions like Suzuki coupling (Pareek, Rani, Kumar, Sharma, & Kishore, 2015).

Applications De Recherche Scientifique

Synthèse de dérivés d'acide borinique

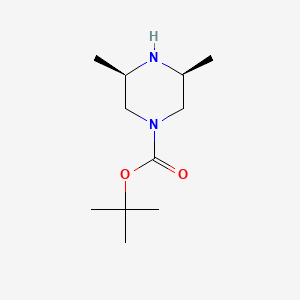

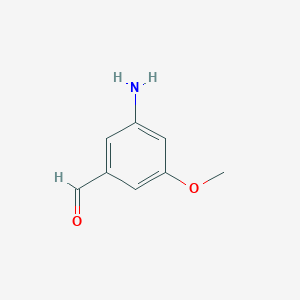

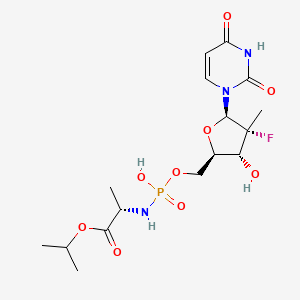

Les acides boriniques et leurs dérivés chélatés constituent une sous-classe de composés organoborés utilisés dans les réactions de couplage croisé, la catalyse, la chimie médicinale, les matériaux polymères ou optoélectroniques {svg_1}. “Acide (5-amino-2-chlorophényl)boronique chlorhydrate” peut être utilisé dans la synthèse de ces dérivés d'acide borinique {svg_2}.

Réactions de couplage croisé

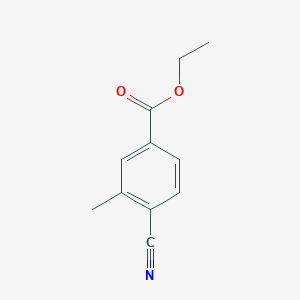

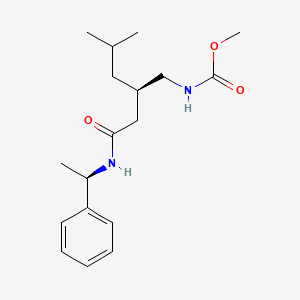

Les composés organoborés, y compris les acides boriniques, sont considérés comme un pilier de la chimie organique moderne pour la construction de liaisons carbone-carbone (couplage croisé de Suzuki-Miyaura, réaction de Petasis, etc.) ou carbone-hétéroatome (couplage de Chan-Lam-Evans, oxydation, etc.) {svg_3}.

Catalyse

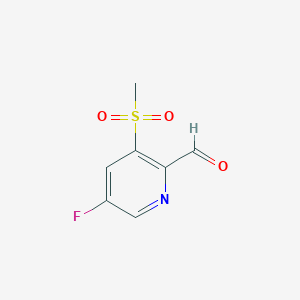

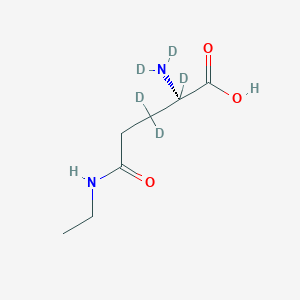

Les acides boriniques, y compris “l'this compound”, ont été utilisés dans diverses applications de catalyse. Par exemple, les acides boriniques catalysent la fonctionnalisation régiosélective des diols, des glucides ou des réactions d'ouverture de cycle d'époxyde {svg_4}.

Chimie médicinale

Les acides boriniques ont été utilisés comme composés bioactifs {svg_5}. Ils ont montré un potentiel dans divers domaines de la chimie médicinale, y compris le développement de thérapeutiques {svg_6}.

Matériaux polymères et optoélectroniques

Les acides boriniques et leurs dérivés ont été utilisés dans le développement de matériaux polymères et optoélectroniques {svg_7}. Ils ont montré un potentiel dans divers domaines de la science des matériaux {svg_8}.

Applications de détection

Les interactions des acides boroniques avec les diols et les bases de Lewis fortes comme les anions fluorure ou cyanure, conduisent à leur utilité dans diverses applications de détection {svg_9}. Les applications de détection peuvent être des dosages homogènes ou une détection hétérogène {svg_10}.

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are often used as building blocks in the synthesis of biologically active molecules . They are known to interact with various biological targets depending on the specific structures they are incorporated into.

Mode of Action

Boronic acids are commonly used in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .

Biochemical Pathways

The compound’s use in sm cross-coupling reactions suggests it plays a role in the formation of carbon-carbon bonds . This could potentially affect a wide range of biochemical pathways, depending on the specific molecules it is used to synthesize.

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their pharmacokinetic properties.

Result of Action

As a building block in the synthesis of biologically active molecules , its effects would likely depend on the specific structures it is incorporated into.

Orientations Futures

Boronic acids and their esters, including “(5-Amino-2-chlorophenyl)boronic acid hydrochloride”, are considered valuable in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds. They also find applications in numerous fields including catalysis, materials science, biology, imaging, etc . Therefore, the future directions of this compound could involve its use in these areas.

Analyse Biochimique

Biochemical Properties

(5-Amino-2-chlorophenyl)boronic acid hydrochloride plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with palladium in the SM coupling reaction, where it acts as a formally nucleophilic organic group transferred from boron to palladium .

Cellular Effects

Given its role in the synthesis of KRAS G12C inhibitors , it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of (5-Amino-2-chlorophenyl)boronic acid hydrochloride primarily involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that the product is chemically stable under standard ambient conditions .

Metabolic Pathways

Given its role in the Suzuki–Miyaura coupling reaction , it may interact with enzymes or cofactors involved in carbon–carbon bond formation.

Propriétés

IUPAC Name |

(5-amino-2-chlorophenyl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,10-11H,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLUPPGYAMRAPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)Cl)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BCl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Propenoyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1145708.png)

![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)